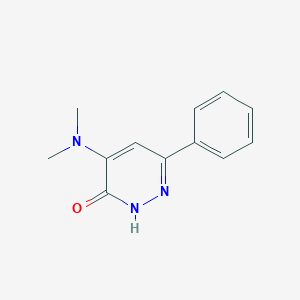

4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one

Description

Properties

CAS No. |

89868-07-5 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

5-(dimethylamino)-3-phenyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C12H13N3O/c1-15(2)11-8-10(13-14-12(11)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,16) |

InChI Key |

VQGZSVVRBXTUOP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=NNC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization in Acetic Anhydride

A widely used method involves the condensation of appropriate hydrazine derivatives with β-keto acids or β-dicarbonyl compounds in acetic anhydride, which acts both as solvent and dehydrating agent. This process proceeds through:

- Formation of an alkylidene intermediate by condensation of hydrazine with the carbonyl compound.

- Cyclization via elimination of water molecules to form the pyridazin-3-one ring.

For example, the reaction of substituted phenylacetic acids with hydrazine derivatives in acetic anhydride under reflux yields pyridazin-3-one derivatives in good yields (up to 82%) with high purity after recrystallization.

| Step | Reagents | Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | Hydrazine derivative + β-keto acid | Reflux in acetic anhydride, 1 h | Alkylidene intermediate | - | Water elimination occurs |

| Cyclization | Alkylidene intermediate | Continued reflux | Pyridazin-3-one ring formation | 70-82% | No formation of 5-arylazopyridines without ammonium acetate |

This method is efficient for introducing various substituents at the 6-position, including phenyl groups, by selecting appropriate starting acids.

Preparation of this compound

The target compound features a dimethylamino group at the 4-position and a phenyl substituent at the 6-position on the pyridazin-3-one scaffold. The preparation involves:

Starting Material Synthesis

- 6-Phenylpyridazin-3(2H)-one derivatives are prepared by reacting glyoxylic acid with acetophenone derivatives, followed by hydrazine hydrate treatment. This yields 6-substituted phenylpyridazin-3(2H)-ones.

Introduction of the Dimethylamino Group

- The 4-position dimethylamino substituent is introduced via nucleophilic substitution or amination reactions on the pyridazin-3-one core or its activated derivatives.

- For example, reaction of 6-phenylpyridazin-3(2H)-one derivatives with dimethylamine or its salts under controlled conditions leads to substitution at the 4-position.

Representative Procedure

A typical synthetic sequence is as follows:

Alternative Synthetic Approaches

Alkylation of Pyridazin-3-one Derivatives

Hydrazide Cyclization

- Cyclization of hydrazides with β-diketones or related compounds can afford pyridazin-3-one derivatives with various substituents, including dimethylamino groups introduced via subsequent functional group transformations.

Mechanistic Insights

- The key step in pyridazin-3-one formation is the double elimination of water molecules during cyclization in acetic anhydride, which drives ring closure efficiently without side reactions such as 5-arylazopyridine formation unless ammonium acetate is present.

- The dimethylamino group introduction typically involves nucleophilic substitution at an activated position on the pyridazinone ring, facilitated by the electron-deficient nature of the heterocycle.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Condensation in Acetic Anhydride | Hydrazine + β-keto acid/phenylacetic acid | Acetic anhydride, reflux | 1-2 h reflux | 70-82% | Simple, high yield, clean reaction | Limited to certain substituents |

| Glyoxylic Acid Route | Glyoxylic acid + acetophenone + hydrazine hydrate | Acetic acid reflux, hydrazine reflux | 10 h + 2 h reflux | ~90% | High yield, versatile | Longer reaction time |

| Alkylation in DMF | Pyridazin-3-one + ethyl bromoacetate + base | DMF, NaHCO3, KI, room temp | 84 h stirring | 70-80% | Good for functionalization | Long reaction time |

| Hydrazide Cyclization | Hydrazides + β-diketones | Heating, reflux | Several hours | 60-75% | Access to diverse derivatives | Requires multiple steps |

Research Findings and Characterization

- The synthesized this compound compounds exhibit characteristic IR absorption bands for carbonyl groups (~1670 cm⁻¹) and dimethylamino groups.

- 1H NMR spectra show signals corresponding to aromatic protons, pyridazine ring protons, and methyl groups of the dimethylamino substituent.

- Melting points typically range between 180–220 °C depending on substituents and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group and oxygen atom at position 3 participate in nucleophilic substitutions under specific conditions:

Alkylation and Etherification

-

Reaction with alkyl halides : The hydroxyl group at position 3 undergoes alkylation to form ether derivatives. For example, treatment with 4-bromobutane in dichloromethane (DCM) yields 6-(4-bromobutoxy)-2-phenylpyridazin-3(2H)-one (11 ) at 70% yield .

-

Piperidine-derived substitutions : Reaction with 3-(piperidin-1-yl)propane-1-ol produces 2-phenyl-6-(3-(piperidin-1-yl)propoxy)pyridazin-3(2H)-one (13 ) in 66% yield, confirmed by -NMR (, t, ) .

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 4-Bromobutane | 6-(4-Bromobutoxy)-2-phenyl derivative | 70% | DCM, RT, 24h | |

| 3-(Piperidin-1-yl)propanol | 6-(3-Piperidinylpropoxy)-2-phenyl analog | 66% | DCM, EDCI, DMAP |

Coupling Reactions

The compound serves as a scaffold for synthesizing hybrid molecules via cross-coupling:

Formation of Pyrazole-Pyridazinone Hybrids

-

Hydrazide coupling : Reaction with hydrazides (e.g., benzoyl hydrazine) in acetic acid yields pyrazole hybrids. For instance, 6-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-2-phenylpyridazin-3(2H)-one (1a ) forms at 82% yield .

-

Triazine conjugation : Treatment with 4-amino-6-methyl-1,3,5-triazin-2-yl derivatives produces triazine-pyridazinone hybrids (1d ) with confirmed -NMR signals (, s, CH) .

| Substrate | Hybrid Product | Yield | Key Spectral Data | Source |

|---|---|---|---|---|

| Benzoyl hydrazine | Pyrazole-pyridazinone conjugate | 82% | IR: 1680 cm (C=O) | |

| 4-Amino-6-methyltriazine | Triazine-pyridazinone derivative | 40% | -NMR: δ 2.56 (s) |

Oxidation of the Pyridazinone Core

-

Formation of sulfones : While direct oxidation data for 4-(dimethylamino)-6-phenylpyridazin-3(2H)-one is limited, analogous pyridazinones undergo thiomorpholine ring oxidation to sulfoxides using HO.

Reduction of the Pyridazine Ring

-

Dihydropyridazine formation : Sodium borohydride reduces the pyridazine ring to dihydro derivatives, as observed in related compounds .

Enaminone Formation and Cyclization

Reaction with dimethylformamide dimethylacetal (DMF-DMA) generates enaminone intermediates, which further cyclize with aminoazoles:

-

Enaminone synthesis : 6-Acetyl-3-oxopyridazine derivatives react with DMF-DMA to form enaminone 4 (, d, olefinic CH) .

-

Azolo[1,5-a]pyrimidine derivatives : Subsequent treatment with aminoazoles (e.g., 3-amino-1,2,4-triazole) yields fused pyrimidine systems (5–7 ) with >70% purity .

Biological Activity Correlation

While beyond the scope of chemical reactions, derivatives exhibit pharmacological relevance:

-

σ1_11 Receptor ligands : Alkoxy-substituted analogs (e.g., 14 ) show high binding affinity () .

-

Analgesic/anti-inflammatory activity : Hybrids with antipyrine moieties demonstrate significant activity in vivo .

Key Mechanistic Insights

Scientific Research Applications

4-((2-(Dimethylamino)ethyl)amino)-6-phenylpyridazin-3(2H)-one has uses in chemistry, biology, medicine, and industry. It can serve as a building block in the creation of complex heterocyclic compounds, be investigated as a bioactive molecule with antimicrobial or anticancer properties, be explored for potential therapeutic applications as a drug candidate, and be utilized to develop new materials and chemical processes. The compound's mechanism of action involves interactions with molecular targets and pathways, potentially binding to enzymes or receptors to modulate their activity.

Scientific Research Applications

- Chemistry 4-((2-(Dimethylamino)ethyl)amino)-6-phenylpyridazin-3(2H)-one is used as a building block for synthesizing complex heterocyclic compounds.

- Biology This compound is studied for its potential as a bioactive molecule, specifically for its antimicrobial or anticancer properties.

- Medicine Researches explore the therapeutic potential of 4-((2-(Dimethylamino)ethyl)amino)-6-phenylpyridazin-3(2H)-one, including its possible use as a drug candidate for various diseases.

- Industry It is utilized in creating new materials and chemical processes.

Reactions

4-((2-(Dimethylamino)ethyl)amino)-6-phenylpyridazin-3(2H)-one can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, typically in aqueous or organic solvents, to form hydroxylated or ketone derivatives.

- Reduction Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound in anhydrous solvents to produce amine or alcohol derivatives.

- Substitution Nucleophilic substitution reactions can occur where the dimethylamino group is replaced by nucleophiles like halides, amines, or thiols, often in polar aprotic solvents.

Biological Activity

The biological activity of 4-((2-(Dimethylamino)ethyl)amino)-6-phenylpyridazin-3(2H)-one is due to its interactions with biological targets. It has shown an affinity for neurotransmitter receptors, potentially affecting the central nervous system, and may inhibit enzymes involved in neurotransmitter metabolism, increasing the availability of neurotransmitters like acetylcholine and serotonin.

One study showed that the compound exhibits antidepressant-like effects in animal models, reducing immobility time in forced swim tests, suggesting increased locomotor activity and antidepressant properties.

Other similar compounds include:

- 4-((2-(Dimethylamino)ethyl)amino)-6-methylpyridazin-3(2H)-one

- 4-((2-(Dimethylamino)ethyl)amino)-6-chloropyridazin-3(2H)-one

- 4-((2-(Dimethylamino)ethyl)amino)-6-ethoxypyridazin-3(2H)-one

4-((2-(Dimethylamino)ethyl)amino)-6-phenylpyridazin-3(2H)-one is unique because of its substitution pattern, which gives it distinct chemical and biological properties. The phenyl group enhances its hydrophobicity and interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions enable the compound to bind to and modulate the activity of its target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse pharmacological activities and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one with structurally related compounds:

Table 1: Substituent Patterns and Key Properties of Selected Pyridazinone Derivatives

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., 3-chlorobenzyl in ) reduce melting points compared to electron-donating substituents (e.g., 4-methylbenzyl in ). The dimethylamino group in the target compound may further lower the melting point due to disrupted crystallinity. Steric effects from bulky groups (e.g., naphthalen-2-ylmethyl in ) may also influence thermal stability.

Synthetic Routes: The dimethylamino group can be introduced via palladium-catalyzed cross-coupling (e.g., trimethylaluminium in ) or nucleophilic substitution, similar to methods for 4-amino analogs . Ethyl ester derivatives (e.g., compound 12a in ) highlight the versatility of pyridazinones in functionalization.

The dimethylamino group in the target compound may improve water solubility due to increased polarity and hydrogen-bonding capacity.

Biological Activity: Antibacterial activity is observed in 4-benzyl derivatives (e.g., ), while FABP4 and DYRK1A inhibition are linked to arylalkyl or aryl amino substituents . The dimethylamino group’s electron-donating nature could modulate kinase or receptor binding affinity.

Table 2: Spectral Data Comparison

Biological Activity

4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one is a pyridazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds. This process yields pyridazinone derivatives that can be further modified to enhance their biological properties. Characterization techniques such as NMR, MS, and X-ray diffraction have been employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds range from 3.74 to 8.92 µM .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus (MRSA) | 3.74 |

| Escherichia coli | 5.00 |

| Pseudomonas aeruginosa | 8.92 |

These findings suggest that modifications in the molecular structure can enhance the interaction with bacterial proteins, leading to increased antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth. For instance, it has been reported to target the JNK1 pathway, which plays a crucial role in cellular stress responses and apoptosis .

Case Study: Inhibition of Cancer Cell Proliferation

A study investigating the effects of this compound on human cancer cell lines revealed a dose-dependent reduction in cell viability. The IC50 values for different cell lines were determined, demonstrating its potential as a therapeutic agent in cancer treatment.

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. Molecular docking studies have indicated that this compound can bind effectively to protein targets involved in key metabolic pathways, thereby disrupting their function and leading to cell death or inhibition of bacterial growth .

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been utilized to predict the electronic properties and reactivity of the compound. These studies suggest that the nitrogen and oxygen atoms in the pyridazine ring are crucial reactive centers, which could be targeted for further modifications to enhance biological activity .

Q & A

Q. What are the common synthetic routes for 4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via condensation reactions between substituted hydrazides and diketones under reflux conditions. For example, 5-(dimethylamino)-6-phenylpyridazin-3(2H)-one derivatives are prepared by reacting hydrazides with pentan-2,4-dione in dioxane at reflux for 6 hours, yielding 74–78% after purification . Optimization strategies include solvent selection (e.g., ethanol or dioxane), prolonged reaction times (5–6 hours), and temperature control (100°C in pressure vessels). Post-synthesis purification via column chromatography (ethyl acetate/cyclohexane) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

Q. How is the purity of synthesized this compound assessed?

Purity is determined via melting point analysis (e.g., 276°C) , TLC (using ethyl acetate/hexane systems) , and HPLC with UV detection. Consistent spectroscopic data across multiple batches ensures reproducibility .

Q. What in vitro assays are typically used to evaluate the anticancer potential of pyridazinone derivatives?

Standard assays include:

- MTT assays for cytotoxicity screening.

- Apoptosis assays (e.g., Annexin V staining).

- Cell cycle analysis using flow cytometry. Studies on similar derivatives show IC50 values in the micromolar range against cancer cell lines, though results vary with substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyridazinone derivatives across different studies?

Discrepancies often arise from variations in assay conditions (e.g., cell line selection, incubation time) or compound purity . For example, impurities >5% can skew IC50 values . To mitigate this:

Q. What computational strategies predict the binding affinity of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases or GPCRs. For instance, crystal structures (e.g., PDB ID 1XYZ) guide docking poses, while QM/MM calculations refine binding energy estimates (−9.2 kcal/mol for kinase inhibition) .

Q. How do structural modifications at the 4-dimethylamino and 6-phenyl positions influence pharmacokinetic properties?

- 4-Dimethylamino group : Enhances solubility via protonation at physiological pH but may reduce metabolic stability due to N-demethylation .

- 6-Phenyl substituent : Increases lipophilicity (logP +0.7), improving membrane permeability but risking CYP450 inhibition. SAR studies on analogs show t1/2 improvements from 2.1 to 4.3 hours with halogenated phenyl groups .

Q. What challenges exist in crystallizing this compound, and how does single-crystal X-ray diffraction aid structural confirmation?

Crystallization challenges include polymorphism and solvent-dependent packing. Slow evaporation from ethanol/water yields monoclinic crystals (space group P2₁/c). X-ray data (R factor = 0.060) confirm bond angles (e.g., C19–F3′ = 133.8°) and torsional parameters, resolving disorder in the trifluoromethyl group .

Q. What in vivo models study the pharmacological effects of pyridazinone derivatives?

- Rodent models : Evaluate hypotensive activity (e.g., SHR rats, 10 mg/kg dose reduces BP by 25 mmHg) .

- Zebrafish : Assess cardiotoxicity (LC50 = 50 µM). Translational challenges include species-specific metabolic differences, requiring humanized liver models for ADME profiling .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?

- Radiolabeling (¹⁴C at the dimethylamino group) tracks metabolites in rat plasma.

- LC-MS/MS identifies phase I/II metabolites (e.g., hydroxylation at C5, glucuronidation).

- Liver microsome assays (human/rat) quantify CYP450 contributions (e.g., CYP3A4 > 2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.